JT001 vs. MCC950: Divergent Organ-Specific Toxicity Profiles in Preclinical Species
JT001 was engineered as a backup compound to MCC950 with the explicit goal of mitigating MCC950's known liver toxicity [1]. While JT001 successfully reduced the risk of drug-induced liver injury (DILI), showing no toxic effects in primary hepatocytes and 3D liver microtissues up to concentrations of 100 µM [2], it produced a distinct and unexpected renal toxicity not observed with MCC950. In a 14-day cynomolgus monkey tolerability study, JT001 at 100 mg/kg/day led to increased kidney weights and retrograde nephropathy due to compound precipitation and crystal formation in the kidney [2].
| Evidence Dimension | Organ-Specific Toxicity (Liver vs. Kidney) |
|---|---|
| Target Compound Data | No hepatotoxicity observed in vitro up to 100 µM; Dose-limiting nephrotoxicity in cynomolgus monkeys at 100 mg/kg/day for 14 days |
| Comparator Or Baseline | MCC950: Associated with liver toxicity (mechanism not fully defined) which drove the discovery of JT001 |
| Quantified Difference | Qualitative shift in toxicity target organ: JT001 is nephrotoxic, while MCC950 is primarily hepatotoxic. |
| Conditions | Cynomolgus monkey tolerability study (JT001); historical preclinical data (MCC950). |
Why This Matters
This divergence demonstrates that NLRP3 inhibitors are not a homogeneous class; organ-specific toxicity profiles can vary dramatically, making JT001 a unique tool for studying kidney-specific toxicology of this chemotype.
- [1] Drug Hunter. JT001: Jecure's Early, Acquired NLRP3 Inhibitor with an Unexpected Toxicity. 2023 Dec 18. View Source
- [2] Drug Hunter. A Cautionary Tale: pH-Dependent Solubility Leading to an Unexpected Preclinical Toxicity. 2025 Sep 9. View Source
